Home > Products > Building Blocks P6739 > Fondaparinux sodium
Fondaparinux sodium - 114870-03-0

Fondaparinux sodium

Catalog Number: EVT-268614
CAS Number: 114870-03-0
Molecular Formula: C31H53N3NaO49S8
Molecular Weight: 1531.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fondaparinux sodium is a synthetic pentasaccharide [, ] that mimics the antithrombin-binding site of heparin []. It is classified as a selective inhibitor of factor Xa [, ], an essential enzyme in the coagulation cascade. Fondaparinux sodium serves as a valuable tool in scientific research for exploring coagulation mechanisms and developing novel anticoagulant therapies.

Future Directions
  • Exploring New Therapeutic Applications: Investigating its potential in treating conditions beyond venous thromboembolism, such as acute coronary syndromes [, , ] and superficial vein thrombosis [, ].
  • Optimizing Dosing Regimens: Conducting further research to refine dosing strategies for specific patient populations, including those with obesity [] or renal impairment.
  • Developing Antidotes: Investigating potential reversal agents for Fondaparinux sodium to manage bleeding complications effectively [].

Enoxaparin Sodium

  • Relevance: Enoxaparin sodium is frequently compared to fondaparinux sodium in clinical trials for the prevention and treatment of venous thromboembolism (VTE), particularly in the context of orthopedic surgery. While both drugs effectively reduce VTE risk, fondaparinux sodium has demonstrated superior efficacy in some studies .

Low Molecular Weight Heparin (LMWH)

  • Relevance: LMWHs, including enoxaparin sodium, are often used as comparators to fondaparinux sodium in clinical trials evaluating the efficacy and safety of different anticoagulants for VTE prophylaxis and treatment. Fondaparinux sodium has demonstrated comparable or superior efficacy to LMWHs in several studies, though with potentially different bleeding risks .

Unfractionated Heparin (UFH)

  • Relevance: Although not directly compared in the provided papers, fondaparinux sodium is often considered an alternative to UFH for certain indications. Fondaparinux sodium's selective factor Xa inhibition and predictable pharmacokinetics offer advantages over UFH, such as a lower risk of heparin-induced thrombocytopenia (HIT) .

Idraparinux Sodium

  • Compound Description: Idraparinux sodium is a synthetic pentasaccharide anticoagulant similar in structure to fondaparinux sodium but with a longer half-life, allowing for once-weekly administration . It acts as a specific inhibitor of factor Xa by binding to antithrombin.

Heparinoids

  • Relevance: Heparinoids, alongside other heparin-derived anticoagulants, provide a context for understanding the development and clinical use of fondaparinux sodium as a synthetic pentasaccharide with a more targeted anticoagulant profile .
  • Compound Description: This compound is a specific impurity identified during the synthesis of fondaparinux sodium and is structurally related to the drug substance. .
Source

Fondaparinux sodium is synthesized through chemical processes rather than being derived from natural sources. Its structure consists of five monomeric sugar units, which are chemically modified to enhance its anticoagulant properties.

Classification

Fondaparinux sodium falls under the category of anticoagulants, specifically as a selective inhibitor of factor Xa. It is classified as a low molecular weight heparin analog due to its structural similarities with heparin.

Synthesis Analysis

Methods

The synthesis of fondaparinux sodium involves several key steps, including the assembly of monosaccharide building blocks into the final pentasaccharide structure. The synthesis can be performed using various glycosylation techniques, which are optimized for efficiency and yield.

  1. Building Blocks: The synthesis begins with the preparation of fully functionalized monosaccharide building blocks.
  2. Glycosylation: A coupling approach is employed to assemble these building blocks into oligosaccharides, ensuring high stereoselectivity during glycosylation reactions.
  3. Purification: Techniques such as crystallization are used to simplify purification processes, enhancing scalability for industrial production .

Technical Details

The synthesis typically involves around 14 steps, utilizing cost-effective reagents and conditions to minimize the use of expensive materials. Efficient activation methods such as N-iodosuccinimide and triflic acid are commonly employed to facilitate glycosylation reactions .

Molecular Structure Analysis

Structure

The molecular formula of fondaparinux sodium is C31H43N3Na10O49S8C_{31}H_{43}N_{3}Na_{10}O_{49}S_{8}, with a molecular weight of approximately 1728.03 g/mol . The structure comprises five sugar units linked by glycosidic bonds, with multiple sulfate groups contributing to its anticoagulant activity.

Data

Fondaparinux's structural characteristics have been confirmed through techniques such as single crystal X-ray analysis, which elucidates the conformation of its sugar rings and their interactions with proteins .

Chemical Reactions Analysis

Reactions

Fondaparinux sodium undergoes specific chemical reactions that enhance its functionality as an anticoagulant. The primary reaction involves its binding to antithrombin III, which potentiates the inhibition of factor Xa.

  1. Binding Mechanism: Upon binding to antithrombin III, fondaparinux sodium increases the neutralization rate of factor Xa by approximately 300-fold .
  2. Lack of Thrombin Activity: Unlike other anticoagulants, fondaparinux does not inactivate thrombin (factor II), allowing it to selectively inhibit coagulation pathways without affecting platelet function .

Technical Details

The reaction kinetics and mechanisms have been studied extensively, demonstrating fondaparinux's specificity and efficiency in clinical applications.

Mechanism of Action

Process

The mechanism by which fondaparinux sodium exerts its anticoagulant effect involves the following steps:

  1. Binding to Antithrombin III: Fondaparinux binds specifically to antithrombin III, inducing a conformational change that enhances its ability to inhibit factor Xa.
  2. Inhibition of Factor Xa: This binding leads to a significant reduction in factor Xa activity, disrupting the coagulation cascade and preventing thrombus formation .

Data

Clinical studies have shown that fondaparinux effectively reduces thromboembolic events in various patient populations, confirming its mechanism of action through anti-factor Xa activity measurements.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fondaparinux sodium is typically presented as a sterile injectable solution.
  • pH: The solution has a pH range between 5.0 and 8.0.
  • Solubility: It is soluble in water due to its ionic nature.

Chemical Properties

  • Molecular Weight: Approximately 1728 g/mol.
  • Stability: Fondaparinux is stable under standard storage conditions but requires protection from light and moisture .
Applications

Scientific Uses

Fondaparinux sodium is utilized in various clinical settings:

  • Thromboprophylaxis: It is commonly prescribed for preventing deep vein thrombosis in surgical patients.
  • Treatment of Thrombosis: Used in managing acute coronary syndrome and other thromboembolic disorders.
  • Research Applications: Fondaparinux serves as a model compound for studying glycosaminoglycan interactions and anticoagulant mechanisms in laboratory settings .
Introduction to Fondaparinux Sodium as a Synthetic Anticoagulant

Historical Development and Rationale for Synthetic Design

The development of fondaparinux sodium (marketed as Arixtra®) represents a landmark achievement in rational drug design targeting coagulation pathways. Its origins trace back to 1983 when researchers at Sanofi synthesized the minimal antithrombin III (AT-III) binding pentasaccharide sequence (GlcNS6S-GlcA-GlcNS3,6S-IdoA2S-GlcNS6S-OMe) identified in heparin [1] [10]. This breakthrough resolved a critical limitation of unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs)—their structural heterogeneity and animal tissue-derived impurities, which caused unpredictable pharmacokinetics and contamination risks (e.g., 2008 heparin contamination crisis) [3] [10].

The synthetic design pursued three key objectives:

  • Structural Precision: By replicating only the high-affinity AT-III binding sequence (5 saccharide units vs. heparin's 50+ units), fondaparinux achieved batch-to-batch consistency impossible with biological heparins [1] [9].
  • HIT Mitigation: Removal of larger heparin chains eliminated binding sites for platelet factor 4 (PF4), virtually eliminating heparin-induced thrombocytopenia (HIT) risk [3] [7].
  • Metabolic Stability: Substitution of the reducing end with an O-methyl group enhanced resistance to enzymatic degradation [10].

Initial clinical approval came in 2001-2002 after trials demonstrated its efficacy in orthopedic thromboprophylaxis, establishing it as the first synthetic pentasaccharide anticoagulant [1] [9].

Table 1: Key Milestones in Fondaparinux Development

YearDevelopment PhaseSignificance
1983Pentasaccharide SynthesisIsolation of minimal AT-III binding sequence from heparin
1990sDose OptimizationIdentification of 2.5 mg SC daily as optimal for VTE prevention
2001Phase III CompletionPivotal trials (EPHESUS, PENTATHLON) in orthopedic surgery
2002FDA/EMA ApprovalMarketed as Arixtra® for post-surgical VTE prevention

Role in Advancing Selective Factor Xa Inhibition Strategies

Fondaparinux revolutionized anticoagulant therapy by validating selective Factor Xa (FXa) inhibition as a viable therapeutic strategy. Unlike heparins which inhibit both FXa and thrombin (FIIa), fondaparinux exclusively targets FXa via allosteric activation of AT-III. This selectivity stems from its mechanism:

  • Catalytic Activation: Fondaparinux binds AT-III with high affinity (Kd ≈ 48 nM), inducing a conformational change that accelerates FXa inhibition by ~300-fold. Crucially, it dissociates from the AT-III/FXa complex post-inhibition, acting catalytically rather than stoichiometrically [1] [7].
  • Downstream Effects: By blocking FXa—the convergence point of intrinsic and extrinsic coagulation pathways—it prevents thrombin generation without directly inhibiting existing thrombin [1] [4].

Thermodynamic studies reveal fondaparinux binds AT-III with a ΔG of -42.3 kJ/mol, driven by electrostatic interactions between sulfate groups and AT-III's heparin-binding domain [10]. This binding is tighter than heparins (Kd ~100 nM for UFH), enabling lower therapeutic doses [3] [7].

Table 2: Fondaparinux vs. Heparin Derivatives in FXa Inhibition

ParameterFondaparinuxUFHLMWH
Molecular TargetFXa (via AT-III)FXa, FIIa (via AT-III)FXa > FIIa (via AT-III)
Anti-FXa SpecificityExclusiveLowModerate
Binding Affinity (K*d)48 ± 11 nM~100 nM5-10 nM
Catalytic RecyclingYesLimitedLimited

Later FXa inhibitors (e.g., rivaroxaban) adopted direct inhibition strategies, but fondaparinux remains unique for its indirect, AT-III-dependent mechanism [4] [7].

Comparative Context: Fondaparinux vs. Natural Heparin Derivatives

Fondaparinux’s synthetic origin confers distinct pharmacological and clinical advantages over animal-derived heparins, though limitations exist:

Structural & Pharmacological Comparisons:

  • Molecular Weight: At 1,728 Da, fondaparinux is smaller than LMWHs (4,000–5,000 Da) and UFH (15,000 Da), eliminating "bridging" effects needed for thrombin inhibition [3] [9].
  • Half-Life: A plasma half-life of 17–21 hours allows once-daily dosing, contrasting UFH’s 1–2 hours and LMWH’s 4–7 hours [3] [7].
  • Renal Clearance: Eliminated unchanged via kidneys, unlike heparins metabolized by hepatic heparanases. This necessitates avoidance in severe renal impairment (CrCl <30 mL/min) [7] [8].

Clinical Performance:

  • Efficacy: Meta-analyses of orthopedic trials (n=7,344) showed fondaparinux reduced VTE risk by 55.2% vs. enoxaparin (13.7% → 6.8%, p<0.001) [6] [9]. Extended prophylaxis in hip fracture patients further cut VTE rates from 35% to 1.4% [9].
  • HIT Risk: Fondaparinux shows negligible cross-reactivity with HIT antibodies (<0.1% incidence vs. 2–5% for heparins) [3] [7].
  • Cost: Synthesis complexity (50+ steps, 0.1% yield) makes fondaparinux costlier, though partially offset by reduced monitoring needs [9] [10].

Table 3: Head-to-Head Comparison of Key Anticoagulant Attributes

AttributeFondaparinuxUFHLMWH
SourceSyntheticPorcine/ BovinePorcine
Chain Length5 saccharides50+ saccharides13–22 saccharides
Molecular Weight (Da)1,7283,000–30,0004,000–6,000
HIT RiskNegligibleHigh (2–5%)Moderate (0.2–1%)
Dosing FrequencyOnce daily2–4x daily1–2x daily
VTE Prevention Efficacy*6.8%15–20%13.7%

*VTE incidence in major orthopedic surgery trials [6] [9]

Properties

CAS Number

114870-03-0

Product Name

Fondaparinux sodium

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C31H53N3NaO49S8

Molecular Weight

1531.3 g/mol

InChI

InChI=1S/C31H53N3O49S8.Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;/m1./s1

InChI Key

ZXIQEAFRRVQRSW-SKWQCJBYSA-N

SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Fondaparinux sodium; Fondaparinux sodium salt; PENTA; Arixtra; Xantidar; SR 90107A; IC-85158; SR-90107A; SR90107A; IC 85158; IC85158;

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.